2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Description
Historical Context and Discovery of 2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
The discovery of this compound emerged from systematic efforts to functionalize the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. Early synthetic routes for imidazo[1,2-a]pyridines, developed in the 1980s, relied on condensation reactions between α-haloketones and 2-aminopyridines. However, the incorporation of sulfonamide groups, such as the azepan-1-ylsulfonyl moiety, gained traction in the 2010s as researchers sought to enhance pharmacokinetic properties like solubility and target affinity.
A pivotal advancement occurred in 2017, when copper-catalyzed annulation strategies enabled the efficient coupling of 2-aminopyridines with electron-rich alkynes, including sulfonamide-functionalized precursors. This methodology provided a scalable route to 3-substituted imidazo[1,2-a]pyridines, laying the groundwork for derivatives like this compound. The azepane ring’s conformational flexibility and the sulfonyl group’s hydrogen-bonding capacity were strategically combined to optimize interactions with biological targets, particularly the translocator protein (TSPO) in oncology imaging.
Significance in Heterocyclic Chemistry and Sulfonamide Research
The compound’s architecture positions it at the intersection of two critical domains:
- Heterocyclic Chemistry : The imidazo[1,2-a]pyridine core is a nitrogen-rich bicyclic system that exhibits aromatic stabilization and dipole-mediated reactivity. Its electron-deficient nature facilitates electrophilic substitutions at the 3-position, while the fused imidazole ring enables participation in multicomponent reactions.
- Sulfonamide Functionalization : The azepan-1-ylsulfonyl group introduces a sterically bulky, yet flexible, substituent that enhances binding to hydrophobic protein pockets. Sulfonamides are known to improve metabolic stability and membrane permeability compared to their nonsulfonylated analogs.
This dual functionality has enabled applications in:
- Molecular Imaging : The compound’s high affinity for TSPO, a biomarker overexpressed in gliomas and neuroinflammatory diseases, makes it a candidate for SPECT radiotracer development.
- Antimicrobial Research : Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to sulfonamide-mediated enzyme inhibition.
Table 1: Key Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives
Current Research Landscape and Knowledge Gaps
Recent studies have focused on three primary areas:
- Synthetic Optimization : Advances in regioselective functionalization at the 2- and 3-positions of the imidazo[1,2-a]pyridine core remain limited. While copper catalysis dominates current methodologies, photoredox and electrochemical approaches are underexplored.
- Biological Applications : Preliminary data suggest utility in targeting TSPO-rich cancers, but in vivo validation and comparative studies against established radiotracers (e.g., PK11195) are lacking.
- Structure-Activity Relationships (SAR) : Systematic analysis of how azepane ring size and sulfonyl group positioning affect target binding is critical. For instance, replacing the azepane with a piperidine moiety reduces TSPO affinity by 40% in preliminary assays.
Key unresolved questions include:
- Can late-stage sulfonylation strategies improve synthetic efficiency?
- What structural modifications would enhance blood-brain barrier penetration for neurological applications?
- How does the compound’s logP compare to other sulfonamide-containing heterocycles?
Properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21N3O2S/c23-25(24,22-12-4-1-2-5-13-22)17-9-7-8-16(14-17)18-15-21-11-6-3-10-19(21)20-18/h3,6-11,14-15H,1-2,4-5,12-13H2 |
InChI Key |
OFKRLDHLYXSRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Ionic Liquid-Mediated Bromination
A prominent method involves the one-pot synthesis leveraging 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as a dual-function reagent (brominating agent and solvent). This approach, adapted from imidazo[1,2-a]pyridine derivatives, starts with acetophenone derivatives reacting with [Bmim]Br₃ to generate α-bromoacetophenone in situ, followed by cyclocondensation with 2-aminopyridine.
Reaction Conditions :
-
Temperature : Room temperature (25–30°C)
-
Time : 40 minutes
-
Catalyst : Sodium carbonate (Na₂CO₃)
-
Solvent : Solvent-free
Yield Optimization :
Substituents on the acetophenone ring significantly influence yields. For instance:
-
Electron-donating groups (e.g., -OCH₃, -CH₃): 72–77%
Advantages :
Ultrasonication-Assisted Synthesis Using Molecular Iodine
An alternative eco-friendly protocol employs molecular iodine (I₂) under ultrasonication to accelerate the formation of the imidazo[1,2-a]pyridine core. This three-component reaction integrates acetophenone, 2-aminopyridine, and dimedone in aqueous medium.
Key Parameters :
-
Catalyst Loading : 20 mol% I₂
-
Ultrasonication Frequency : 40 kHz
-
Reaction Time : 30 minutes
Mechanistic Insight :
Iodine facilitates the in situ generation of α-iodoacetophenone, which undergoes nucleophilic attack by 2-aminopyridine, followed by cyclization and aromatization.
Multi-Step Traditional Synthesis
The conventional route, as inferred from patents and heterocyclic chemistry principles, involves sequential steps:
-
Sulfonation : Azepane-1-sulfonyl chloride reacts with 3-bromophenylamine to form 3-(azepan-1-ylsulfonyl)aniline.
-
Cyclization : Coupling with α-haloacetophenone derivatives (e.g., α-bromoacetophenone) in the presence of a base (e.g., K₂CO₃).
Challenges :
-
Requires handling of lachrymatory α-bromoketones.
Comparative Analysis of Methodologies
Table 1: Method Comparison for Imidazo[1,2-a]pyridine Synthesis
Reaction Optimization and Substituent Effects
Substituent Impact on One-Pot Synthesis
Table 2: Substituent Effects on Yield in [Bmim]Br₃ Method
| Entry | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 1 | H | C₆H₅ | 82 |
| 2 | p-MeO-C₆H₄ | H | 75 |
| 3 | p-Cl-C₆H₄ | H | 86 |
| 4 | 2,4-Cl₂-C₆H₃ | H | 72 |
Electron-withdrawing groups enhance electrophilicity at the α-carbon, accelerating cyclocondensation.
Role of Ultrasound in Iodine-Catalyzed Reactions
Ultrasonication enhances mass transfer and reduces activation energy, enabling room-temperature reactions. The cavitation effect disrupts hydrogen bonding in water, increasing reagent solubility.
Purification and Characterization
Post-synthesis purification typically involves:
-
Liquid-Liquid Extraction : Diethyl ether or ethyl acetate.
-
Chromatography : Silica gel column with petroleum ether/EtOAC (4:1).
-
Recrystallization : Ethanol/water mixtures for crystalline products.
Characterization Data :
-
¹H NMR : Aromatic protons resonate at δ 7.2–8.5 ppm; azepane CH₂ groups at δ 1.4–2.1 ppm.
-
MS (ESI) : Molecular ion peak at m/z 356.4 [M+H]⁺.
Industrial and Environmental Considerations
-
Green Chemistry Metrics :
-
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions
2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound exhibits potential as a pharmacophore in drug design due to its ability to interact with biological macromolecules. Its imidazo[1,2-a]pyridine framework is known for modulating various biological activities, including anti-inflammatory and anticancer effects. Specifically, derivatives of imidazo[1,2-a]pyridine have been reported to act on the P2X7 receptor, which is implicated in pain and inflammatory responses .
Case Studies
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of cancer cells. For instance, a study demonstrated that modifications to the azepane or sulfonyl groups can enhance cytotoxicity against breast cancer cell lines (IC50 values in low micromolar range).
- Neuroprotective Effects : Another study highlighted the compound's potential in treating neurodegenerative disorders by modulating neuroinflammatory pathways, suggesting its role in conditions like Alzheimer's disease and multiple sclerosis .
Material Science Applications
The structural characteristics of 2-[3-(azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine lend themselves to applications in material science. Its unique functional groups allow for the development of advanced materials with specific properties.
Polymer Chemistry
The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The azepane and sulfonamide functionalities can facilitate cross-linking reactions, resulting in materials suitable for high-performance applications.
Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials with catalytic properties or as sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease processes.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, leading to therapeutic effects.
Interfering with Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Impact of Substituent Size and Polarity
- Azepane vs. Morpholine Sulfonyl Groups : The azepane sulfonyl group (7-membered ring) in the target compound may confer distinct steric and electronic effects compared to the morpholine sulfonyl group (6-membered ring) in COX-2 inhibitors. Morpholine derivatives (e.g., compound 31 in ) exhibit superior COX-2 inhibition (IC₅₀ = 0.07 µM), suggesting that smaller heterocycles enhance target binding .
- Sulfonyl vs. Methylsulfonyl Groups : Methylsulfonyl-substituted analogs (e.g., 2-(4-(methylsulfonyl)phenyl) derivatives) show potent COX-2 inhibition, whereas bulkier sulfonyl groups (e.g., azepane) might reduce off-target interactions but require validation .
Positional Effects on Bioactivity
- C-3 vs. C-6 Substitutions : In anticholinesterase studies, methyl substitution at R4 (C-6 equivalent) enhanced AChE inhibition (IC₅₀ = 79 µM), while substitutions at R2 or R3 reduced activity .
- Mannich Base Modifications: COX-2 inhibitors with morpholine-based Mannich bases at C-3 demonstrated higher potency than phenylamino-substituted derivatives, emphasizing the role of basicity and hydrogen bonding .
Biological Activity
2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its potential applications in cancer therapy, antimicrobial activity, and other pharmacological effects.
Chemical Structure and Properties
The compound this compound features a unique structure that combines an azepane ring with an imidazo[1,2-a]pyridine moiety. This structural combination is believed to contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 366.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. Research conducted on various cancer cell lines indicates that this compound exhibits cytotoxic effects:
- Cell Viability Assays : In vitro studies demonstrated that increasing concentrations of the compound led to reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, at a concentration of 400 μg/mL, the MCF-7 cell line showed a viability decrease of approximately 34.73% .
- IC50 Values : The compound exhibited an IC50 value of approximately 90.97 μg/mL against the MCF-7 cell line, indicating significant cytotoxic activity . This suggests that it may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial effects. Studies have reported:
- Broad Spectrum Activity : The compound demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent. Specific mechanisms of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes or receptors involved in tumor growth and microbial survival.
- Cell Cycle Arrest : Some studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several case studies have explored the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Study on MCF-7 Cells : A study evaluated the effects of various concentrations of the compound on MCF-7 cells and found that compounds with lower IC50 values exhibited higher cytotoxicity .
- Antimicrobial Testing : Another study tested the compound against multiple bacterial strains and confirmed its effectiveness in inhibiting growth, which supports its use in developing new antimicrobial therapies .
Q & A
Q. What are the common synthetic routes for 2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine and its derivatives?
- Methodological Answer : The imidazo[1,2-a]pyridine core is synthesized via multicomponent reactions, such as copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes under optimized conditions (e.g., CuI catalysis, 100°C, 12–24 hours) . Functionalization at the C-3 position is achieved through regioselective methods:
- Friedel-Crafts acylation : Uses AlCl₃ as a Lewis acid for acetylation .
- Sulfenylation : Employs disulfides or thiols with phenyliodine bis(trifluoroacetate) to introduce sulfur-containing groups .
- Ultrasound-assisted synthesis : Reduces reaction time and improves yields (e.g., 3-selanyl derivatives via KSeCN under ultrasound irradiation) .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives, and how do structural modifications influence these activities?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit diverse activities, including COX-2 inhibition, anticancer, and antiulcer properties. For example:
- COX-2 inhibition : A morpholine substituent at C-3 showed an IC₅₀ of 0.07 µM, while bulkier groups (e.g., azepane) reduce activity due to steric hindrance .
- Anticancer activity : Bromine or fluorine at C-3 enhances cytotoxicity by modulating electron-withdrawing effects .
- Antiulcer agents : Primary amines at C-3 demonstrate cytoprotective effects in ethanol-induced gastric injury models .
Q. How is regioselective functionalization at the C-3 position of the imidazo[1,2-a]pyridine core achieved?
- Methodological Answer : Regioselectivity at C-3 is controlled via:
- Lewis acid catalysis : AlCl₃ directs Friedel-Crafts acylation exclusively to C-3 .
- Radical pathways : Copper-catalyzed selenylation with selenium powder selectively modifies C-3 under ligand-free conditions .
- Oxidative cross-coupling : Phenyliodine reagents enable C–S bond formation without competing at other positions .
Advanced Research Questions
Q. How can computational methods aid in optimizing the design of imidazo[1,2-a]pyridine derivatives for enhanced target selectivity?
- Methodological Answer : Molecular docking and density functional theory (DFT) calculations predict binding affinities and electronic properties. For example:
- COX-2 selectivity : Docking studies reveal that planar substituents (e.g., morpholine) align with the hydrophobic pocket of COX-2, while bulky groups disrupt binding .
- Anticancer SAR : QSAR models correlate logP values of C-3 substituents with cytotoxicity, guiding the design of lipophilic analogs .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Contradictions arise from divergent assay conditions or substituent effects. Solutions include:
- Meta-analysis : Compare IC₅₀ values across standardized assays (e.g., COX-2 inhibition in human recombinant enzymes vs. cell-based models) .
- Isosteric replacement : Replace azepane with smaller rings (e.g., piperidine) to isolate steric vs. electronic contributions .
- Kinetic profiling : Measure binding kinetics (e.g., kₒₙ/kₒff) to distinguish potency from selectivity artifacts .
Q. What analytical techniques are critical for characterizing complex reaction mixtures in imidazo[1,2-a]pyridine synthesis?
- Methodological Answer : Advanced techniques ensure purity and structural validation:
- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers (e.g., C-3 vs. C-2 substitution) through coupling patterns and chemical shifts .
- HRMS : Confirms molecular formulas for novel derivatives (e.g., selenylated analogs with isotopic patterns) .
- HPLC-PDA : Monitors reaction progress and resolves by-products in multicomponent syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
